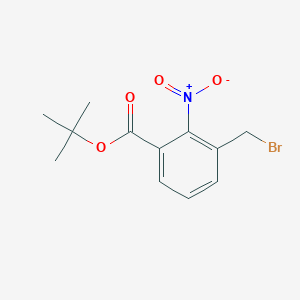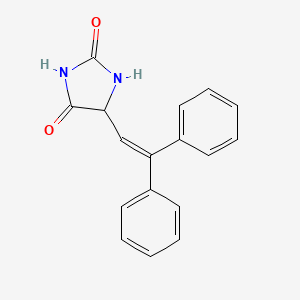
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an indazole moiety and substituted with a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the indazole ring. This intermediate can then undergo further reactions to introduce the pyrrole ring and achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione: Lacks the indazole moiety, which may result in different chemical and biological properties.
4-(1H-Indazol-3-yl)-1H-pyrrole-2,5-dione:
Uniqueness
The combination of the dichlorophenyl group, indazole moiety, and pyrrole ring in 3-(2,4-Dichlorophenyl)-4-(1H-indazol-3-yl)-1H-pyrrole-2,5-dione provides a unique structural framework that can interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
919766-44-2 |
|---|---|
分子式 |
C17H9Cl2N3O2 |
分子量 |
358.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-4-(1H-indazol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-8-5-6-9(11(19)7-8)13-14(17(24)20-16(13)23)15-10-3-1-2-4-12(10)21-22-15/h1-7H,(H,21,22)(H,20,23,24) |
InChI 键 |
RYSKJYXVJMMBED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)




![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
